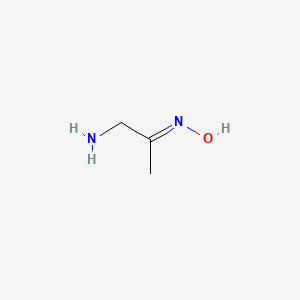

(E)-1-Aminopropan-2-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-1-Aminopropan-2-one oxime is an oxime derivative characterized by an amino group adjacent to a ketone moiety, which is stabilized in its E-isomeric configuration. Oximes are widely studied for their biological activity, synthetic versatility, and role in crystallography.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Aminopropan-2-one oxime can be synthesized through the condensation of 1-aminopropan-2-one with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by acids or bases to facilitate the formation of the oxime bond .

Industrial Production Methods

Industrial production of oximes often involves the use of hydroxylamine derivatives and ketones or aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product. For example, the use of m-CPBA as an oxidant in ethyl acetate enables efficient oxidation of aliphatic amines to oximes with high selectivity .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Aminopropan-2-one oxime undergoes various chemical reactions, including:

Oxidation: Oximes can be oxidized to nitriles or other nitrogen-containing compounds.

Reduction: Reduction of oximes typically yields amines.

Substitution: Oximes can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidants include m-CPBA and other peracids.

Reduction: Hydrosilanes and boron-based catalysts are often used for the reduction of oximes.

Substitution: Reagents such as alkyl or aryl halides are used in substitution reactions to form oxime ethers.

Major Products

Oxidation: Nitriles

Reduction: Amines

Substitution: Oxime ethers

Scientific Research Applications

(E)-1-Aminopropan-2-one oxime has several applications in scientific research:

Medicinal Chemistry: Oximes are used as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmacological derivatives.

Organic Synthesis: Oximes serve as versatile precursors in the synthesis of various organic compounds, including heterocycles.

Bioconjugation: The oxime ligation reaction is used for the preparation of bioconjugates, including polymer-proteins and peptide dendrimers.

Mechanism of Action

The mechanism of action of (E)-1-Aminopropan-2-one oxime involves the formation of a stable oxime bond through the reaction of an aminooxy group with an electrophilic carbonyl group. This reaction is typically catalyzed by nucleophilic catalysts such as aniline . The oxime bond is hydrolytically stable and does not require metal ion catalysts, making it suitable for various applications.

Comparison with Similar Compounds

The following analysis compares (E)-1-Aminopropan-2-one oxime with three classes of analogous compounds: hydrazones, tetrazole-based oximes, and aryl-substituted oximes, focusing on biological activity, thermal stability, and synthetic methodologies.

2.2. Thermal Stability and Crystallographic Properties

Thermal decomposition temperatures and crystal packing patterns vary significantly among oximes:

- Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C due to extensive intermolecular hydrogen bonds .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Lower stability, decomposing at 247.6°C .

- Compound 4 (orthorhombic Pbc2) : Density of 1.675 g·cm⁻³ , stabilized by molecular packing .

This compound likely exhibits intermediate thermal stability (~200–250°C), influenced by its amino group’s ability to form intra- and intermolecular H-bonds. Its hypothetical density would align with small-molecule oximes (1.5–1.8 g·cm⁻³).

Table 2: Thermal and Crystallographic Data

| Compound | Decomposition Temp. (°C) | Density (g·cm⁻³) | Space Group |

|---|---|---|---|

| Di(1H-tetrazol-5-yl) methanone oxime | 288.7 | N/A | N/A |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 | N/A | N/A |

| Compound 4 | N/A | 1.675 | Orthorhombic |

Key Research Findings and Gaps

- Antibacterial Potential: Hydrazone (2a)’s efficacy suggests amino-oximes like this compound may serve as antimicrobial leads .

- Thermal Limitations : Tetrazole-based oximes outperform simpler oximes in stability, highlighting the need for structural optimization .

- Synthetic Challenges: Amino groups in oximes may complicate synthesis, necessitating protective strategies .

Biological Activity

(E)-1-Aminopropan-2-one oxime, an organic compound characterized by its oxime functional group (C=N-OH), has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

H2N−C(CH3)=C(OH)=N−O

The synthesis typically involves the condensation of 1-aminopropan-2-one with hydroxylamine under acidic or basic conditions, facilitating the formation of the oxime bond. This reaction can be optimized in industrial settings to enhance yield and purity .

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant biological activity, particularly as an antidote for organophosphate poisoning. The oxime functional group allows it to react with phosphorylated acetylcholinesterase, reactivating the enzyme and mitigating toxicity .

Key Biological Activities:

- Antidote for Organophosphate Poisoning : It acts by forming stable oxime bonds with electrophilic carbonyl groups, crucial in toxicology .

- Intermediates in Drug Development : Its derivatives are explored for their pharmacological properties, contributing to the development of new therapeutic agents .

The mechanism of action of this compound primarily involves nucleophilic attack on electrophilic centers in biological systems. This reactivity is pivotal in various biochemical pathways and therapeutic applications. The formation of stable oxime bonds is facilitated by nucleophilic catalysts, enhancing its utility in drug design .

Research Findings and Case Studies

Several studies have explored the biological activity and potential therapeutic applications of this compound:

-

Anticonvulsant Activity : Research has indicated that compounds derived from this compound exhibit anticonvulsant properties. In a study involving phenoxyacetyl derivatives, several compounds demonstrated significant activity in animal models, suggesting a potential role in epilepsy treatment .

Compound Activity Model Tested Compound 1 Active MES Test Compound 4 Active 6 Hz Test Compound 11 Active Hippocampal Kindling - Toxicological Studies : Safety evaluations have been conducted to assess cytotoxicity and metabolic stability. These studies are crucial for determining the viability of this compound derivatives as therapeutic agents .

- Pharmacological Screening : Various derivatives have been screened for their interactions with neurotransmitter receptors, revealing potential anxiolytic and antidepressant activities. This highlights the compound's versatility in influencing neurological pathways .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oximes, which also exhibit various biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Aldoximes | R-CH=N-OH | Contains aldehyde-derived structures; less reactive than ketoximes. |

| Ketoximes | RR’C=N-OH | Derived from ketones; generally more stable than aldoximes. |

| Oxime Ethers | RR’C=N-O-R | Formed from the reaction of oximes with alcohols; useful in organic synthesis. |

The unique amino group present in this compound enhances its reactivity compared to traditional aldoximes and ketoximes, allowing it to participate in a broader range of chemical reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-Aminopropan-2-one oxime, and how can researchers optimize yields?

- Methodology : The compound can be synthesized via oxime formation using hydroxylamine hydrochloride and a ketone precursor. For example, a procedure analogous to "Procedure O-C" involves reacting the ketone with hydroxylamine hydrochloride (3.0 equiv.) and potassium acetate (3.0 equiv.) in a polar solvent (e.g., methanol or DMSO) under reflux. Purification via flash column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) typically yields the product . To optimize yields, adjust equivalents of reagents, solvent polarity, and reaction time.

Q. How can the E-configuration of this compound be confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy. The E-isomer exhibits distinct proton chemical shifts due to spatial arrangement; for example, hydroxyl proton signals in DMSO-d₆ appear downfield (e.g., δ 11.85 ppm for oxime -OH). Compare with computational predictions (DFT) or X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow OSHA/GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in a cool, dry place away from oxidizing agents. Emergency procedures should include immediate decontamination and consultation of the SDS for specific first-aid measures (e.g., skin wash with soap/water) .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodology : Combine HPLC (for purity assessment), mass spectrometry (MS) for molecular ion confirmation, and FTIR to verify functional groups (e.g., C=N stretch ~1600 cm⁻¹). Elemental analysis (EA) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments. For example, vary reaction parameters (temperature, catalyst loading) systematically and analyze byproducts via GC-MS. Cross-validate findings with peer-reviewed protocols .

Q. What strategies mitigate biases in interpreting spectral data or bioassay results?

Properties

CAS No. |

2017-90-5 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

(NE)-N-(1-aminopropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3/b5-3+ |

InChI Key |

RBDWAFZCAZEDON-HWKANZROSA-N |

Isomeric SMILES |

C/C(=N\O)/CN |

Canonical SMILES |

CC(=NO)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.